molecular formula C19H23N3O5S B15191326 Hydrazinecarboxamide, 2-cyclohexylidene-N-((4,5,7-trimethyl-2-oxo-2H-1-benzopyran-8-yl)sulfonyl)- CAS No. 85302-48-3

Hydrazinecarboxamide, 2-cyclohexylidene-N-((4,5,7-trimethyl-2-oxo-2H-1-benzopyran-8-yl)sulfonyl)-

Cat. No.: B15191326
CAS No.: 85302-48-3
M. Wt: 405.5 g/mol
InChI Key: RHNQGIDIISASBI-UHFFFAOYSA-N
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Description

Hydrazinecarboxamide, 2-cyclohexylidene-N-((4,5,7-trimethyl-2-oxo-2H-1-benzopyran-8-yl)sulfonyl)- is a complex organic compound with a unique structure that combines hydrazinecarboxamide and benzopyran moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydrazinecarboxamide, 2-cyclohexylidene-N-((4,5,7-trimethyl-2-oxo-2H-1-benzopyran-8-yl)sulfonyl)- typically involves the reaction of hydrazinecarboxamide with a cyclohexylidene derivative and a benzopyran sulfonyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Hydrazinecarboxamide, 2-cyclohexylidene-N-((4,5,7-trimethyl-2-oxo-2H-1-benzopyran-8-yl)sulfonyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and pH to ensure optimal conditions for the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in a variety of substituted products depending on the nucleophile used.

Scientific Research Applications

Hydrazinecarboxamide, 2-cyclohexylidene-N-((4,5,7-trimethyl-2-oxo-2H-1-benzopyran-8-yl)sulfonyl)- has several scientific research applications:

    Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Hydrazinecarboxamide, 2-cyclohexylidene-N-((4,5,7-trimethyl-2-oxo-2H-1-benzopyran-8-yl)sulfonyl)- involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Hydrazinecarboxamide, 2-cyclohexylidene-: A simpler analog without the benzopyran moiety.

    Cyclohexanone semicarbazone: Another related compound with a different functional group arrangement.

Uniqueness

Hydrazinecarboxamide, 2-cyclohexylidene-N-((4,5,7-trimethyl-2-oxo-2H-1-benzopyran-8-yl)sulfonyl)- is unique due to the presence of both hydrazinecarboxamide and benzopyran moieties, which confer distinct chemical and biological properties

Properties

CAS No.

85302-48-3

Molecular Formula

C19H23N3O5S

Molecular Weight

405.5 g/mol

IUPAC Name

1-(cyclohexylideneamino)-3-(4,5,7-trimethyl-2-oxochromen-8-yl)sulfonylurea

InChI

InChI=1S/C19H23N3O5S/c1-11-9-13(3)18(17-16(11)12(2)10-15(23)27-17)28(25,26)22-19(24)21-20-14-7-5-4-6-8-14/h9-10H,4-8H2,1-3H3,(H2,21,22,24)

InChI Key

RHNQGIDIISASBI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C2=C1C(=CC(=O)O2)C)S(=O)(=O)NC(=O)NN=C3CCCCC3)C

Origin of Product

United States

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